2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features a fluorinated benzothiazole moiety, a pyridine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the condensation of 4-fluoroaniline with carbon disulfide and an oxidizing agent, such as hydrogen peroxide, under acidic conditions.
Introduction of the Methylamino Group: The methylamino group can be introduced via a nucleophilic substitution reaction using methylamine.
Attachment of the Pyridine Ring: The pyridine ring can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a pyridine boronic acid derivative.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an amidation reaction using acetic anhydride or an equivalent reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amino group, using reagents such as sodium methoxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol, alkyl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated derivatives, substituted amines.
Scientific Research Applications
2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.
Materials Science: The unique electronic properties of the benzothiazole and pyridine rings make this compound useful in the development of organic semiconductors and light-emitting materials.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole moiety can engage in π-π stacking interactions, while the pyridine ring can participate in hydrogen bonding and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)aniline: Lacks the fluorine and pyridine substituents, making it less versatile in terms of electronic properties.
N-(pyridin-2-ylmethyl)acetamide: Does not contain the benzothiazole moiety, resulting in different reactivity and applications.
4-fluoro-N-methylbenzothiazole:
Uniqueness
2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide is unique due to the combination of the fluorinated benzothiazole, pyridine, and acetamide groups. This combination imparts distinct electronic properties, making it a valuable compound for various applications in medicinal chemistry, materials science, and organic synthesis.
Properties
IUPAC Name |
2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4OS/c1-21(10-14(22)19-9-11-5-2-3-8-18-11)16-20-15-12(17)6-4-7-13(15)23-16/h2-8H,9-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVGQUZKICNSAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=CC=N1)C2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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